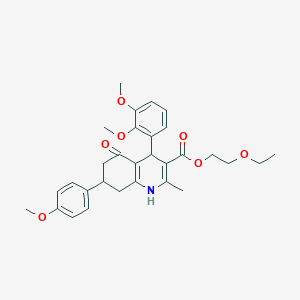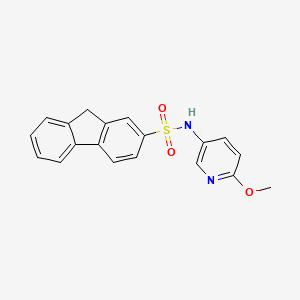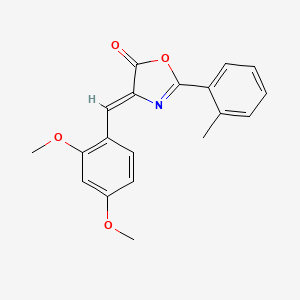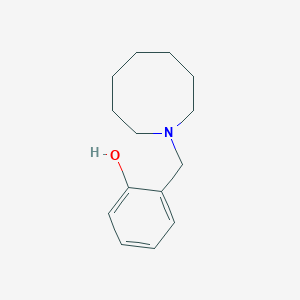![molecular formula C18H30N2O B5213319 1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
1-[4-(hexyloxy)benzyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(hexyloxy)benzyl]-4-methylpiperazine, also known as GSK-3β inhibitor VIII, is a chemical compound used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various signaling pathways. GSK-3β is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, such as cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the binding of the compound to the ATP-binding site of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ. This binding prevents the phosphorylation of downstream targets by 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
Inhibition of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ by 1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to promote cell survival, inhibit cell proliferation, and induce cell differentiation in various cell types. It has also been shown to modulate glucose metabolism and insulin signaling in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in lab experiments is its potency and selectivity for 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ. This allows for precise modulation of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ activity without affecting other signaling pathways. However, one limitation of using this compound is its low aqueous solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research involving 1-[4-(hexyloxy)benzyl]-4-methylpiperazine. One potential area of study is the development of more potent and selective 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibitors for therapeutic use. Another area of study is the elucidation of the downstream targets and signaling pathways affected by 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibition, which could lead to the identification of new drug targets for various diseases. Additionally, the use of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in animal models of disease could provide valuable insights into the potential therapeutic applications of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibition.
Synthesemethoden
The synthesis of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the reaction of 4-(hexyloxy)benzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been extensively used in scientific research as a tool to study the role of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ in various cellular processes. It has been shown to inhibit 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ activity in a dose-dependent manner, leading to downstream effects such as the activation of the Wnt/β-catenin signaling pathway and the modulation of various transcription factors.
Eigenschaften
IUPAC Name |
1-[(4-hexoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-3-4-5-6-15-21-18-9-7-17(8-10-18)16-20-13-11-19(2)12-14-20/h7-10H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOBGJXXFYVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)

![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)

![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)


![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
